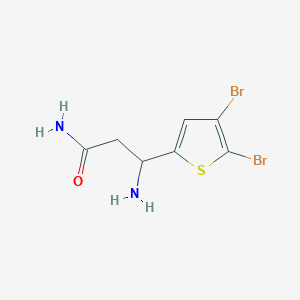
3-Amino-3-(4,5-dibromothiophen-2-YL)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-3-(4,5-dibromothiophen-2-YL)propanamide is a chemical compound with the molecular formula C7H8Br2N2OS. It is characterized by the presence of an amino group, a dibromothiophene ring, and a propanamide moiety. This compound is primarily used for research purposes and has applications in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(4,5-dibromothiophen-2-YL)propanamide typically involves the reaction of 4,5-dibromothiophene-2-carboxylic acid with ammonia or an amine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane or dimethylformamide (DMF) and may require heating to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than large-scale industrial applications. the principles of organic synthesis and scale-up techniques can be applied to produce this compound in larger quantities if needed.
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-3-(4,5-dibromothiophen-2-YL)propanamide can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The dibromothiophene ring can be reduced to form thiophene derivatives.
Substitution: The bromine atoms on the thiophene ring can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) and may be carried out in solvents like ethanol or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro derivatives, while substitution of the bromine atoms can result in various substituted thiophene derivatives.
Applications De Recherche Scientifique
3-Amino-3-(4,5-dibromothiophen-2-YL)propanamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-Amino-3-(4,5-dibromothiophen-2-YL)propanamide is not well-understood, as it is primarily used for research purposes. its interactions with molecular targets and pathways can be studied using various biochemical and biophysical techniques. The compound may interact with enzymes, receptors, or other proteins, leading to changes in cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Amino-3-(4-bromothiophen-2-YL)propanamide: Similar structure but with only one bromine atom on the thiophene ring.
3-Amino-3-(5-bromothiophen-2-YL)propanamide: Similar structure with the bromine atom in a different position on the thiophene ring.
3-Amino-3-(4,5-dichlorothiophen-2-YL)propanamide: Similar structure with chlorine atoms instead of bromine.
Uniqueness
The uniqueness of 3-Amino-3-(4,5-dibromothiophen-2-YL)propanamide lies in its specific substitution pattern on the thiophene ring, which can influence its reactivity and interactions with other molecules. The presence of two bromine atoms may also enhance its potential for further functionalization through substitution reactions.
Propriétés
Formule moléculaire |
C7H8Br2N2OS |
|---|---|
Poids moléculaire |
328.03 g/mol |
Nom IUPAC |
3-amino-3-(4,5-dibromothiophen-2-yl)propanamide |
InChI |
InChI=1S/C7H8Br2N2OS/c8-3-1-5(13-7(3)9)4(10)2-6(11)12/h1,4H,2,10H2,(H2,11,12) |
Clé InChI |
XPXXMGCSQXXJQF-UHFFFAOYSA-N |
SMILES canonique |
C1=C(SC(=C1Br)Br)C(CC(=O)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


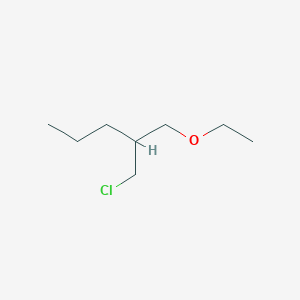
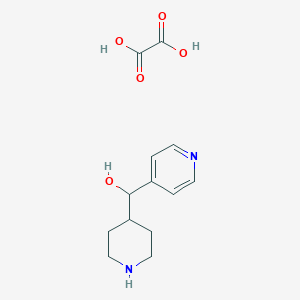

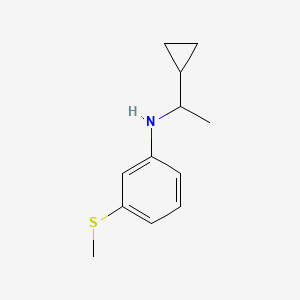
![3-{[(2-Methoxyphenyl)sulfanyl]methyl}piperidine hydrochloride](/img/structure/B13239154.png)
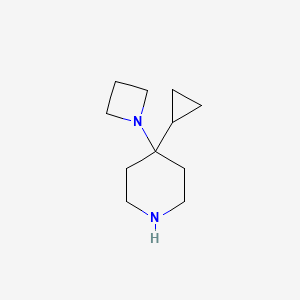
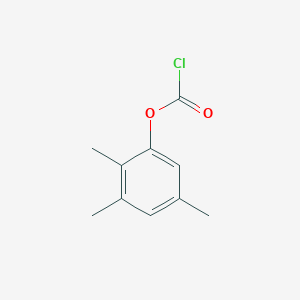
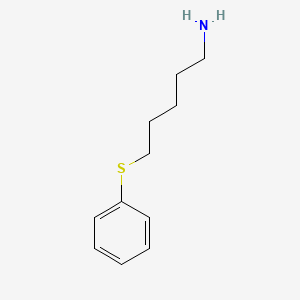
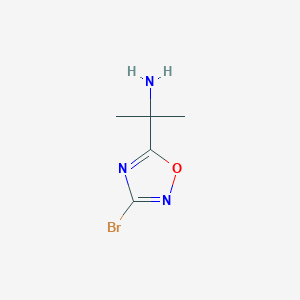
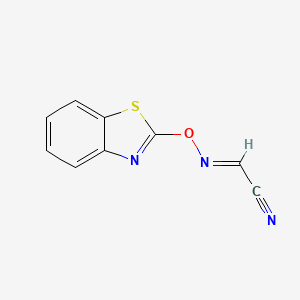
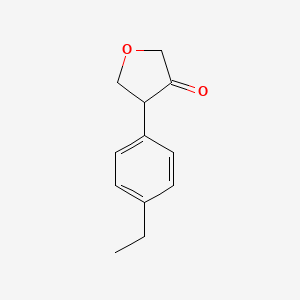
![1-{[(5-Bromo-2-methoxyphenyl)methyl]amino}propan-2-OL](/img/structure/B13239189.png)
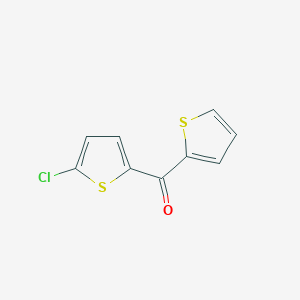
![3-Butyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B13239209.png)
